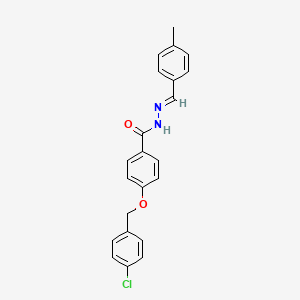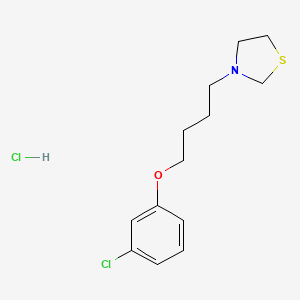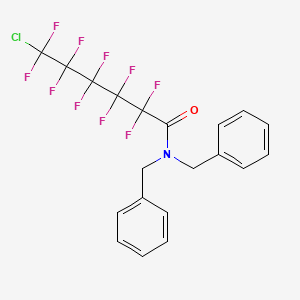![molecular formula C9H21NO B12000467 1-[Di(propan-2-yl)amino]propan-2-ol CAS No. 2109-63-9](/img/structure/B12000467.png)
1-[Di(propan-2-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Di(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of secondary amines and alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a di(propan-2-yl)amino group attached to the first carbon atom. This compound is known for its versatile chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[Di(propan-2-yl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propan-2-ol with di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Commonly used catalysts include transition metal complexes and acidic or basic catalysts, depending on the specific reaction pathway.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Di(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Di(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Vergleich Mit ähnlichen Verbindungen
1-[Di(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-[Di(propan-2-yl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[Di(propan-2-yl)amino]butan-2-ol: Similar structure but with a butan-2-ol backbone.
1-[Di(propan-2-yl)amino]propan-1-ol: Similar structure but with the amino group attached to the first carbon atom.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and industrial processes.
Eigenschaften
| 2109-63-9 | |
Molekularformel |
C9H21NO |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-[di(propan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)10(8(3)4)6-9(5)11/h7-9,11H,6H2,1-5H3 |
InChI-Schlüssel |
IPWSGYSCKAXGQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)



![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)



![[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12000440.png)

